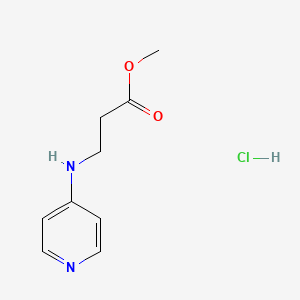

Methyl 3-(pyridin-4-ylamino)propanoate hcl

Description

Methyl 3-(pyridin-4-ylamino)propanoate HCl is a pyridine derivative featuring a methyl ester group at the propanoate chain and a 4-aminopyridine moiety. As an HCl salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Its molecular formula is C₉H₁₃N₂O₂·HCl, with a calculated molecular weight of 217.63 g/mol.

For instance, the tert-butoxycarbonyl-protected analog in (C₁₈H₁₉N₅O₃·HCl) shares a pyridine core but includes additional oxazolo and protective groups, which likely increase steric hindrance and reduce reactivity compared to the target compound .

Properties

IUPAC Name |

methyl 3-(pyridin-4-ylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)4-7-11-8-2-5-10-6-3-8;/h2-3,5-6H,4,7H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEVBRUSEJMJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Reactants : Pyridin-4-amine (1 eq), methyl acrylate (1–2 eq).

-

Catalyst : TfOH (5–10 mol% relative to acrylate).

-

Solvent : Anhydrous ethanol (1/4–1 volume relative to acrylate).

-

Conditions : Nitrogen atmosphere, oil bath heating (120–160°C), 16–20 h reflux.

The reaction mechanism proceeds via acid-catalyzed activation of methyl acrylate, enhancing electrophilicity for nucleophilic attack by the amine.

Workup and Isolation

Post-reaction, the mixture is concentrated under reduced pressure (35–40°C, 0.09–0.1 MPa) and washed with organic solvents (petroleum ether/ethyl acetate). Recrystallization yields white crystalline product.

Yield and Purity

Alternative Synthetic Routes

Reductive Amination

While less common for β-amino esters, reductive amination of methyl 3-oxopropanoate with pyridin-4-amine using NaBH4 or Pd/C-H2 has been explored for related compounds. However, this method risks over-reduction and requires stringent control of stoichiometry.

Coupling Reactions

Activation of propanoic acid derivatives (e.g., acid chlorides) followed by coupling with pyridin-4-amine offers an alternative:

-

Propanoic Acid Activation : Convert methyl 3-chloropropanoate to its acid chloride using thionyl chloride.

-

Amine Coupling : React with pyridin-4-amine in dichloromethane with a base (e.g., triethylamine).

This route, though versatile, involves multiple steps and lower yields (50–70%) compared to Michael addition.

Formation of Hydrochloride Salt

The free base is converted to its HCl salt via acidification:

-

Dissolve methyl 3-(pyridin-4-ylamino)propanoate in anhydrous ethanol.

-

Add concentrated HCl dropwise at 0–5°C.

Critical Parameters :

-

Stoichiometry : 1:1 molar ratio of free base to HCl.

-

Purity : Salt formation increases crystallinity, facilitating purification.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Michael Addition | TfOH | 80–85 | ≥99 | High |

| Reductive Amination | NaBH4/Pd-C | 50–70 | 90–95 | Moderate |

| Coupling | SOCl2/TEA | 60–75 | 95–98 | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticoagulant Development

One of the primary applications of methyl 3-(pyridin-4-ylamino)propanoate HCl is in the synthesis of dabigatran etexilate, an oral anticoagulant used for the prevention of thromboembolic events. The compound serves as a crucial intermediate in the synthetic pathway leading to dabigatran, which is widely prescribed for conditions such as atrial fibrillation and venous thromboembolism .

1.2 Anticancer Research

Recent studies have indicated that pyridine derivatives, including this compound, exhibit potential anticancer properties. Research has focused on their ability to inhibit specific cancer cell lines, suggesting a role in developing novel chemotherapeutic agents .

1.3 Neuroprotective Effects

Preliminary investigations have shown that compounds containing pyridine moieties may possess neuroprotective effects. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies

Case Study 1: Dabigatran Synthesis

A study detailed the efficient synthesis of dabigatran using this compound as an intermediate. The researchers optimized reaction conditions to enhance yield and purity while minimizing environmental impact through greener chemistry practices .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of methyl 3-(pyridin-4-ylamino)propanoate exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and inferred properties of Methyl 3-(pyridin-4-ylamino)propanoate HCl and its analogs:

Key Observations:

Substituent Effects: The 4-amino group in the target compound confers basicity and hydrogen-bonding capability, which could enhance interactions with biological targets (e.g., enzymes or nucleic acids). The methylsulfonyl group in ’s compound is strongly electron-withdrawing, making the ester more prone to hydrolysis compared to the target compound’s amino-substituted analog .

Biological Activity

Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(pyridin-4-ylamino)propanoate HCl is characterized by a pyridine ring attached to a propanoate moiety, which is believed to influence its biological activity. The molecular formula is , indicating a moderate molecular weight suitable for drug development.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Compounds with similar structures have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, studies indicate that derivatives of pyridine can inhibit the growth of lung cancer cells by targeting specific pathways related to the epidermal growth factor receptor (EGFR) .

- Antimicrobial Properties : Pyridine derivatives are known for their antimicrobial and antiviral activities. The presence of the pyridine ring enhances the therapeutic properties of compounds, making them effective against a range of bacterial and fungal pathogens .

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses based on related compounds include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as EGFR, leading to reduced tumor growth .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for cancer therapy .

- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress through ROS generation has been noted as a mechanism for apoptosis in cancer cells treated with pyridine derivatives .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound or closely related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(pyridin-4-ylamino)propanoate HCl, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation of pyridin-4-amine with methyl acrylate derivatives under basic conditions, followed by HCl salt formation. Key parameters include reaction temperature (optimized at 60–80°C), stoichiometric ratios of reactants, and purification via recrystallization using ether/petroleum ether mixtures . Side reactions, such as over-alkylation, can be minimized by controlled addition of methyl iodide in dimethylformamide (DMF) with catalytic bases like DBU . Purity is validated via HPLC or TLC, with elemental analysis (C, H, N) ensuring stoichiometric accuracy .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons in the pyridine ring appear as doublets at δ 8.2–8.5 ppm, while methyl ester groups resonate as singlets at δ 3.6–3.8 ppm. Coupling constants (J = 4–6 Hz) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O) at ~1730 cm⁻¹ and N–H bending (amine) at ~1600 cm⁻¹ validate functional groups .

- Elemental Analysis : Deviations >0.3% from calculated values (e.g., C: 55.46%, H: 5.17%, N: 17.96%) indicate impurities, necessitating repurification .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Avoid exposure to light, as UV radiation can cleave the ester bond. For handling, use PPE (gloves, goggles) and fume hoods to mitigate inhalation risks (H313/H333 codes). Waste disposal requires neutralization with dilute NaOH followed by incineration .

Q. What preliminary biological assays are suitable for evaluating the compound’s activity?

- Methodological Answer : Screen for kinase inhibition (e.g., p38 MAPK) using enzymatic assays with ATP-competitive probes like SB-202190 as positive controls . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., MCF-7, A549), with IC₅₀ values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Replace DMF with acetonitrile (ACN) to reduce side reactions; microwave-assisted synthesis at 100°C can cut reaction time by 40% .

- Workflow : Monitor reaction progress via in-situ FTIR to terminate at peak esterification (C=O signal stabilization) .

Q. How to resolve contradictions in NMR data when unexpected peaks arise post-synthesis?

- Methodological Answer :

- Impurity Identification : Compare with reference spectra of common byproducts (e.g., unreacted pyridin-4-amine at δ 6.5–7.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, NOESY can distinguish cis/trans isomers in the propanoate chain .

- Mass Spectrometry : High-resolution ESI-MS detects trace impurities (e.g., [M+Na]⁺ adducts) with mass accuracy <5 ppm .

Q. What strategies are effective in identifying and removing genotoxic impurities from the final product?

- Methodological Answer :

- LC-MS/MS : Detect alkylating agents (e.g., methyl iodide residues) at ppm levels using MRM transitions (e.g., m/z 142 → 127) .

- Solid-Phase Extraction (SPE) : Use C18 cartridges to trap hydrophobic impurities; validate recovery rates (≥95%) via spike-and-recovery experiments .

- ICH Guidelines : Ensure impurities comply with thresholds (e.g., ≤1.5 mg/day for genotoxins) through accelerated stability studies (40°C/75% RH) .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., bromine at the pyridine 2-position) to modulate steric and electronic effects. Bromination protocols using Br₂ in dichloromethane yield 5,5'-dibromo analogs with enhanced bioactivity .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate HOMO/LUMO gaps with inhibitory potency against target enzymes .

- In Vitro Profiling : Test analogs against isoform-specific kinases (e.g., JNK vs. p38 MAPK) to identify selective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.